molecular formula C32H36N4O7 B2575134 4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide CAS No. 899920-63-9

4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide

Cat. No. B2575134
CAS RN: 899920-63-9
M. Wt: 588.661
InChI Key: JARFRINIEDODQO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group (a type of heterocyclic compound), an amide group, and several methoxy groups. Methoxy groups are often used in drug design to increase the lipophilicity and thus the cell membrane permeability of a compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 3D structure of the compound could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple methoxy groups could increase its lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Quinazoline Derivatives for Antimicrobial Use : Research on quinazoline derivatives has explored their potential as antimicrobial agents. For instance, studies have synthesized new quinazolines with modifications aimed at enhancing antimicrobial activity against a range of bacteria and fungi, demonstrating the versatility of quinazoline structures in drug development for infection control (Desai, Shihora, & Moradia, 2007); (Bektaş et al., 2007).

Antitumor Activities

  • Quinazoline Antifolates as Thymidylate Synthase Inhibitors : Some quinazoline derivatives have been studied for their inhibitory effects on thymidylate synthase, an enzyme crucial for DNA synthesis in cells. These compounds, particularly those with methoxy substituents, have shown potential as tight-binding inhibitors, indicating their promise as antitumor agents. Enhanced solubility and potency in cellular models suggest their viability for in vivo studies as cancer therapeutics (Marsham et al., 1989).

Chemical Synthesis and Characterization

  • Novel Quinazolinone Derivatives : The creation and antimicrobial evaluation of novel quinazolinone compounds highlight the ongoing exploration of quinazoline structures for varied medicinal applications. These studies not only focus on antimicrobial efficacy but also on understanding the chemical properties that contribute to biological activity, paving the way for the design of more effective drugs (Habib, Hassan, & El‐Mekabaty, 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug, its mechanism of action would depend on its target in the body. For example, many drugs work by binding to specific proteins and modulating their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended uses. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

CAS RN

899920-63-9

Product Name

4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide

Molecular Formula

C32H36N4O7

Molecular Weight

588.661

IUPAC Name

4-[[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C32H36N4O7/c1-41-18-6-16-34-30(38)24-12-9-23(10-13-24)20-36-31(39)25-7-4-5-8-26(25)35(32(36)40)21-29(37)33-17-15-22-11-14-27(42-2)28(19-22)43-3/h4-5,7-14,19H,6,15-18,20-21H2,1-3H3,(H,33,37)(H,34,38)

InChI Key

JARFRINIEDODQO-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

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